SARS-CoV-2-IN-39
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Overview
Description
SARS-CoV-2-IN-39 is a compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical for the virus’s replication and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-39 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:
Formation of Key Intermediates: This step often includes the preparation of specific chemical groups that will be part of the final compound.
Coupling Reactions: These reactions involve the combination of intermediates to form the desired compound. Conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure its chemical integrity and suitability for further use.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, incorporating larger reactors and more efficient purification systems. The process would be optimized for cost-effectiveness, yield, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-39 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or amine.
Scientific Research Applications
SARS-CoV-2-IN-39 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on viral replication and interaction with cellular proteins.
Medicine: Explored as a potential therapeutic agent against COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Mechanism of Action
The mechanism by which SARS-CoV-2-IN-39 exerts its effects involves targeting specific proteins or enzymes essential for the SARS-CoV-2 virus’s replication. The compound binds to these molecular targets, inhibiting their function and thereby preventing the virus from replicating and spreading. Key pathways involved include the inhibition of viral proteases and interference with the virus’s ability to hijack host cellular machinery.
Comparison with Similar Compounds
SARS-CoV-2-IN-39 can be compared with other similar compounds, such as:
Remdesivir: Another antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination therapy.
Uniqueness
What sets this compound apart is its specific mechanism of action and its potential to be used in combination with other antiviral agents to enhance therapeutic efficacy. Its unique binding properties and the ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Properties
Molecular Formula |
C14H8ClF4NO3 |
---|---|
Molecular Weight |
349.66 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF4NO3/c15-10-5-9(12(21)6-11(10)16)13(22)20-7-1-3-8(4-2-7)23-14(17,18)19/h1-6,21H,(H,20,22) |
InChI Key |
AGOOHZQXJABZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2O)F)Cl)OC(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.